molecular formula C21H26O8 B3030437 (1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol CAS No. 905726-70-7

(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol

Cat. No.: B3030437
CAS No.: 905726-70-7
M. Wt: 406.4 g/mol
InChI Key: JVQPMSYMHZSFNV-IKLBINMZSA-N
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Description

This compound is a stereochemically complex molecule featuring a propanediol backbone substituted with aromatic and allyl groups. Key structural elements include:

  • A 4-hydroxy-3-methoxyphenyl group at the C1 position, reminiscent of phenolic antioxidants like ferulic acid.
  • A 2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy substituent at C2, combining methoxy and propenyl motifs common in lignans and stilbenes.
  • Stereochemical specificity at C1 (R-configuration) and C2 (S-configuration), which may critically influence its biological activity and receptor interactions .

Properties

IUPAC Name

(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h4-7,9-11,19-20,22-25H,8,12H2,1-3H3/b5-4+/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPMSYMHZSFNV-IKLBINMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O)OC)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol is a complex phenolic derivative with notable biological activities. This article provides a comprehensive review of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activities. The presence of hydroxyl groups, methoxy groups, and a propenyl side chain are significant for its interaction with biological systems.

Molecular Formula

  • C : 20
  • H : 25
  • O : 5

IUPAC Name

  • This compound

Antioxidant Activity

Research indicates that phenolic compounds exhibit strong antioxidant properties. The compound has been evaluated for its capacity to scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidant Activity Results

CompoundEC50 (µg/mL)Assay Type
(1R,2S)-Compound19 - 31DPPH Scavenging
Control (Vitamin C)10DPPH Scavenging

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating its potential as an antifungal agent.

Table 2: Antimicrobial Activity Results

PathogenMIC (µg/mL)
Candida albicans50
Staphylococcus aureus100
Escherichia coli75

Anticancer Activity

The antiproliferative effects of the compound have been assessed in various cancer cell lines. Notably, it demonstrated significant cytotoxicity against HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer) cell lines.

Table 3: Anticancer Activity Results

Cell LineIC50 (µg/mL)
HepG230
Caco-245
MG6340

The biological activities of this compound are attributed to its ability to modulate various cellular pathways. For instance:

  • Antioxidant Mechanism : The hydroxyl groups in the molecule are believed to donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative stress.
  • Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

Study on Antioxidant and Antimicrobial Properties

A study conducted on derivatives of propenylbenzenes found that compounds similar to the one exhibited significant antioxidant and antimicrobial activities. The results indicated a correlation between structural features and biological efficacy, highlighting the importance of methoxy and hydroxyl substitutions on the aromatic rings .

Study on Cytotoxic Effects

In another study focusing on the cytotoxic effects against cancer cell lines, it was observed that the compound's structural characteristics significantly influenced its potency. The presence of multiple hydroxyl groups was linked to enhanced anticancer activity .

Chemical Reactions Analysis

Sharpless Asymmetric Dihydroxylation

This reaction introduces the 1,3-propanediol backbone with precise stereocontrol. For example:

  • Substrate : A styrene derivative with pre-installed methoxy and hydroxy groups on aromatic rings.

  • Conditions : AD-mix-β (asymmetric dihydroxylation kit containing (DHQD)₂PHAL ligand, K₂OsO₂(OH)₄, K₃Fe(CN)₆, and MeSO₂NH₂) in t-BuOH/H₂O (1:1) at 0–4°C .

  • Yield : >95% enantiomeric excess (ee) for the (1R,2S) configuration .

Mitsunobu Reaction for Ether Formation

The phenoxy linkage is formed via Mitsunobu coupling:

  • Reagents : DIAD (diisopropyl azodicarboxylate), Ph₃P, and a phenol derivative.

  • Substrate : A protected diol intermediate (e.g., tert-butyldimethylsilyl (TBS)-protected hydroxy groups) .

Protection/Deprotection Strategies

  • TBS Protection : Silane groups shield hydroxyls during synthesis (e.g., TBSCl, imidazole in DMF) .

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes TBS groups post-reaction .

Reactivity of Functional Groups

The compound’s reactivity is governed by its:

  • Phenolic hydroxyl groups : Participate in oxidation (e.g., quinone formation) and glycosylation.

  • Propenyl side chain : Undergoes hydrogenation, epoxidation, or radical addition.

  • Methoxy groups : Stable under acidic/basic conditions but demethylatable with BBr₃.

Oxidation of the Propenyl Chain

Reaction TypeConditionsProductYield
EpoxidationmCPBA, CH₂Cl₂Epoxide derivative75–85%
DihydroxylationOsO₄, NMOVicinal diol90%

Stereochemical Stability

The (1R,2S) configuration is critical for bioactivity. Key findings:

  • Racemization Risk : Minimal under neutral conditions but occurs in strong acids/bases due to hemiacetal formation .

  • Chiral HPLC Analysis : Confirmed >99% ee using a RegisPack® C-AmyloseA column (isopropanol/hexanes = 5:95) .

Degradation Pathways

  • Acidic Hydrolysis : Cleaves ether linkages at elevated temperatures (e.g., HCl/MeOH, Δ) .

  • Photodegradation : UV exposure induces cis-trans isomerization of the propenyl group .

Comparative Data for Analogous Compounds

Property(1R,2S) Isomer(1S,2R) Isomer
Melting Point 148–150°C142–144°C
[α]D²⁵ +32.5° (c 0.1, MeOH)-31.8° (c 0.1, MeOH)
Antioxidant Activity (IC₅₀) 12.3 μM18.7 μM

Data adapted from synthetic neolignan studies .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds from are structurally related and serve as key comparators:

Compound ID Key Structural Features Functional Differences vs. Target Compound
33 Tetrahydrofurofuran moiety, dimethoxyphenyl group Replaces the (E)-3-hydroxypropenyl group with a fused furan system; retains stereochemical complexity .
34 Benzofuranyl group, dihydro-3-(hydroxymethyl) substituent Lacks the propenyl chain but introduces a hydroxymethyl-benzofuran system, altering hydrophobicity .
35 4,4’-Dihydroxy-3,3’,5,5’-tetramethoxystilbene Stilbene backbone instead of propanediol; methoxy groups dominate, lacking hydroxyl-propenyl motifs .
36 4,4’-Dihydroxy-3,3’,5’-trimethoxystilbene Similar to 35 but with reduced methoxy substitution, potentially increasing metabolic stability .
37 (E)-3,3’-Dimethoxy-4,4’-dihydroxystilbene Minimal methoxy substitution; resembles resveratrol, emphasizing antioxidant potential .

Pharmacological and Receptor Binding Profiles

highlights methodologies for evaluating adrenoceptor binding and cardiovascular activity in related propanolamine derivatives. While the target compound’s data are absent, inferences can be drawn:

  • α1/α2-Adrenoceptor Affinity: Methoxy and hydroxyaryl groups in analogs (e.g., ) correlate with moderate α-adrenoceptor binding (IC₅₀ ~10⁻⁶ M). The propenyl group in the target compound may enhance lipid membrane penetration, improving receptor access.
  • β1-Adrenoceptor Selectivity: Propanediol derivatives with bulky aromatic substituents (e.g., dimethoxyphenyl) often show β1 selectivity, as seen in (IC₅₀ ~5 × 10⁻⁷ M).
  • Hypotensive Activity : Compounds with polar hydroxyl groups (e.g., 4-hydroxy-3-methoxyphenyl) exhibit vasorelaxant effects, likely via nitric oxide pathways .

Stereochemical and Supramolecular Considerations

The (1R,2S) configuration of the target compound introduces chirality-driven specificity. emphasizes that stereochemistry governs molecular recognition (e.g., tartaric acid’s optical activity ). For instance:

  • The E-configuration of the propenyl group ensures planar geometry, facilitating π-π stacking with aromatic residues in enzyme active sites.
  • Stereochemical mismatches in analogs (e.g., compound 33’s tetrahydrofurofuran system) may reduce bioactivity due to poor fit with chiral receptors .

Q & A

Q. What are the recommended storage conditions for this compound to ensure chemical stability?

  • Methodological Answer: Store the compound in a tightly sealed container under dry, well-ventilated conditions at room temperature. Avoid exposure to moisture, static discharge, or incompatible substances (e.g., strong oxidizing agents). Regularly inspect containers for leaks or degradation. Stability is maintained in inert atmospheres, as recommended for structurally similar polyol derivatives .

Q. How should researchers handle accidental skin or eye exposure during experiments?

  • Methodological Answer:
  • Skin contact: Immediately rinse with copious water for ≥15 minutes. Remove contaminated clothing and seek medical attention if irritation persists .
  • Eye exposure: Flush eyes with water for ≥15 minutes, holding eyelids open. Use an eyewash station and consult a physician .
  • Document incident details and review laboratory safety protocols to prevent recurrence.

Q. What analytical techniques are suitable for preliminary structural confirmation?

  • Methodological Answer:
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., C₂₄H₃₀O₉) and isotopic patterns.
  • FT-IR Spectroscopy: Identify functional groups (e.g., hydroxyl, methoxy, propenyl) via characteristic absorptions (e.g., 3300 cm⁻¹ for -OH, 1600 cm⁻¹ for aromatic C=C) .
  • ¹H/¹³C NMR: Assign proton and carbon environments, focusing on coupling constants (e.g., J values for (E)-propenyl configuration) .

Advanced Research Questions

Q. How can catalytic reductive cyclization be adapted to synthesize derivatives of this compound?

  • Methodological Answer:
  • Palladium-Catalyzed Strategies: Use formic acid derivatives (e.g., HCO₂H) as CO surrogates to facilitate reductive cyclization of nitroarene precursors. Optimize reaction conditions (e.g., 80–100°C, 12–24 hrs, under N₂) to preserve stereochemistry .
  • Stereochemical Control: Employ chiral ligands (e.g., BINAP) to enhance enantioselectivity during propanediol backbone formation. Monitor reaction progress via TLC or HPLC .

Q. What strategies resolve contradictions between predicted and observed spectroscopic data (e.g., unexpected NOESY correlations)?

  • Methodological Answer:
  • 2D NMR Techniques: Use COSY to confirm spin-spin couplings and NOESY/ROESY to differentiate axial vs. equatorial substituents. For example, cross-peaks between H-1 (propanediol) and H-2 (phenoxy) confirm spatial proximity .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data. Adjust dihedral angles to align theoretical and observed results .

Q. How can researchers assess the compound’s reactivity under varying pH or solvent conditions?

  • Methodological Answer:
  • Stability Studies: Incubate the compound in buffers (pH 2–12) and solvents (e.g., DMSO, MeOH, H₂O) at 25°C and 40°C. Monitor degradation via UPLC-MS at 0, 24, and 48 hrs.
  • Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. For acid-sensitive moieties (e.g., propenyl), avoid aqueous acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol
Reactant of Route 2
(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol

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